4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
Description
4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c1-25-16-8-4-14(5-9-16)18-13-27-20(22-18)23-19(24)3-2-12-26-17-10-6-15(21)7-11-17/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHDJJVZHAVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzenethiol.
Coupling with Butanamide: The final step involves coupling the thiazole derivative with butanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Amide Hydrolysis
The butanamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-((4-fluorophenyl)thio)butanoic acid and 4-(4-methoxyphenyl)thiazol-2-amine.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Reflux, 6 M HCl, 6 hours | Hydrochloric acid | 4-((4-Fluorophenyl)thio)butanoic acid | 72% | , |
| 80°C, 2 M NaOH, 4 hours | Sodium hydroxide | Sodium 4-((4-fluorophenyl)thio)butanoate | 68% |
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Thioether Oxidation
The thioether group (-S-) is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using peroxides or peracids.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| RT, 30% H₂O₂, acetic acid | Hydrogen peroxide | Sulfoxide derivative | 85% | , |
| 0°C, mCPBA in DCM, 2 hours | meta-Chloroperbenzoic acid | Sulfone derivative | 78% |
Key Observations :
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Sulfoxidation is selective at milder conditions, while sulfone formation requires stronger oxidants.
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Steric hindrance from the 4-fluorophenyl group marginally reduces reaction rates compared to simpler thioethers.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-methoxyphenyl group undergoes nitration, halogenation, and sulfonation.
Regioselectivity :
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Methoxy directs electrophiles to the para position relative to itself, but meta products dominate due to steric constraints from the thiazole ring .
Thiazole Ring Functionalization
The thiazole core participates in nucleophilic substitutions and cross-coupling reactions.
Limitations :
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The 4-methoxyphenyl group deactivates the thiazole ring, necessitating vigorous conditions for nucleophilic substitutions .
Reductive Transformations
The nitro group (if introduced via EAS) is reduced to an amine using catalytic hydrogenation.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | Hydrogen gas | 3-Amino-4-methoxyphenyl derivative | 89% |
Side Reactions and Stability
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Thermal Degradation : Decomposition occurs above 200°C, releasing SO₂ and CO₂.
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Photolysis : UV exposure cleaves the thioether bond, forming 4-fluorothiophenol and a thiazole fragment.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the mitochondrial pathway of apoptosis .
Anticonvulsant Properties
Research has shown that certain thiazole compounds possess anticonvulsant activity. In particular, modifications on the thiazole ring can enhance the efficacy of these compounds against seizure models. The compound's structural features may interact with sodium channels, leading to reduced neuronal excitability . A comparative study highlighted that derivatives with specific substituents exhibited improved activity compared to traditional anticonvulsants .
KCNQ Channel Modulation
The compound has been identified as a modulator of KCNQ channels, which are critical for maintaining neuronal excitability. A study found that related thiazole compounds activated KCNQ1 channels with an EC50 value of 260 nM, suggesting potential applications in treating cardiac arrhythmias and neurological disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines. |
| Study B | Anticonvulsant Properties | Showed significant efficacy in seizure models compared to existing treatments. |
| Study C | KCNQ Channel Modulation | Identified as an effective activator of KCNQ1 channels with potential therapeutic implications. |
Toxicological Considerations
While the pharmacological potential is promising, it is crucial to evaluate the safety profile of 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide. Toxicity studies are necessary to ascertain its effects on human health and environmental safety. Preliminary data suggest that thiazole derivatives generally exhibit low toxicity profiles; however, comprehensive studies are required for this specific compound .
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
- 4-((4-bromophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
- 4-((4-methylphenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
Uniqueness
Compared to similar compounds, 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Biological Activity
The compound 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide , also known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.
- Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Butanamide Functional Group : Imparts specific pharmacological properties.
Molecular Formula
The molecular formula can be expressed as:
The physicochemical properties of the compound are crucial for understanding its biological interactions. Key properties include solubility, melting point, and stability under various conditions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activity. The minimal inhibitory concentration (MIC) of related compounds was reported at approximately 50 μg/mL against various pathogens, suggesting that this compound may also exhibit potent antimicrobial effects .
Anti-inflammatory Properties
Compounds similar to This compound have been investigated for their anti-inflammatory effects. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The mechanism may involve modulation of signaling pathways related to inflammation.
Anticancer Potential
The anticancer activity of thiazole-containing compounds has been widely studied. These compounds often act by inhibiting specific kinases or modulating apoptosis pathways. For example, thiazole derivatives have demonstrated the ability to induce cell cycle arrest and promote apoptosis in cancer cell lines . This suggests that This compound could be a candidate for further anticancer studies.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with the fluorophenyl and methoxyphenyl groups . The proposed mechanism of action includes interaction with specific molecular targets, potentially inhibiting enzymes associated with inflammation and cancer proliferation pathways .
Comparative Analysis with Similar Compounds
A comparative table highlights the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Fluorophenyl | Antimicrobial, Anti-inflammatory |
| Compound B | Thiazole + Methoxyphenyl | Anticancer, Antiviral |
| Target Compound | Thiazole + Fluorophenyl + Methoxyphenyl | Potentially Antimicrobial, Anti-inflammatory, Anticancer |
This table illustrates how This compound fits within a broader context of biologically active compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling. For example, thiazole intermediates (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) are first synthesized using Hantzsch thiazole synthesis, followed by amide coupling with activated carboxylic acid derivatives. Key steps include:
- Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., p-methoxyphenacyl bromide) to form the thiazole core .
- Thioether formation via nucleophilic substitution using 4-fluorothiophenol .
- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Techniques :
- 1H/13C NMR : Confirm thiazole ring protons (δ 7.2–8.1 ppm for aromatic H) and methoxy groups (δ 3.8–3.9 ppm) . The thioether linkage (C-S) appears as a singlet in 13C NMR (δ 120–130 ppm) .
- IR Spectroscopy : Detect amide C=O stretches (~1680–1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 483 [M+H]+ for related analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Case Study : Discrepancies in enzyme inhibition (e.g., BRAFV600E vs. kynurenine 3-hydroxylase) may arise from assay conditions (e.g., substrate concentrations, pH) or structural analogs with minor substitutions.
- Methodology :
- Comparative SAR Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups) and evaluate activity shifts .
- Dose-Response Validation : Use standardized assays (e.g., IC50 determinations with positive controls like Ro-61-8048 for kynurenine 3-hydroxylase) to ensure reproducibility .
- Computational Docking : Model interactions with target proteins (e.g., BRAFV600E ATP-binding pocket) to rationalize activity differences .
Q. What experimental strategies are recommended for optimizing this compound’s pharmacokinetic properties in preclinical studies?
- Approaches :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in analogs with extended half-lives .
- Solubility Enhancement : Synthesize prodrugs (e.g., phosphate esters) or use co-solvents (e.g., PEG-400) based on logP values (~3.5 for the parent compound) .
- In Vivo Efficacy : Use microdialysis (e.g., hippocampal fluid sampling in rats) to correlate plasma exposure with target engagement, as demonstrated for related thiazole derivatives .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Strategies :
- Co-Crystallization : Use fragment-based approaches with co-formers (e.g., carboxylic acids) to stabilize lattice packing .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions promotes single-crystal growth .
- Hirshfeld Surface Analysis : Predict intermolecular interactions (e.g., C-H···π or S···O contacts) to guide solvent selection .
Data Contradiction Analysis
Q. Why do melting points (mp) of structurally similar analogs vary significantly (e.g., 145–147°C vs. 108–110°C)?
- Root Cause : Polymorphism or impurities from incomplete purification (e.g., residual DMF in crude products).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
